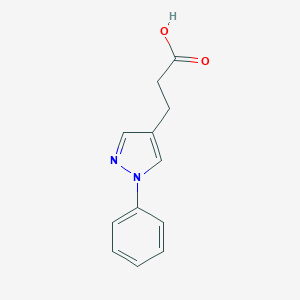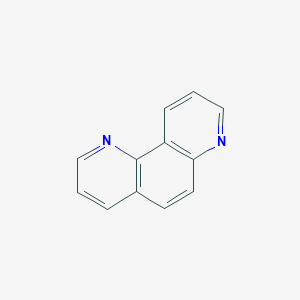
1,7-Fenantrolina
Descripción general
Descripción
1,7-Phenanthroline is an organic compound that is widely used in scientific research. It is a heterocyclic compound with a phenanthrene core, consisting of two benzene rings connected by a single nitrogen atom. It is a colorless solid that is insoluble in water, but soluble in organic solvents. It is also a very effective chelating agent, which makes it useful for a variety of applications.
Aplicaciones Científicas De Investigación
Mejora fotoeléctrica en cúmulos de óxido de titanio
La 1,7-Fenantrolina se ha utilizado en la síntesis de cúmulos de óxido de titanio (TOC). Incorporar dos ligandos orgánicos con diferentes funcionalidades en un TOC puede dotar al material de sus respectivas propiedades y proporcionar una mejora sinérgica del rendimiento . Esto es de gran importancia para enriquecer la estructura y las propiedades de los TOC . El estudio también explora la influencia de Fen en el rendimiento del material y proporciona una referencia para la preparación de materiales con un excelente rendimiento fotoeléctrico .
Materiales de bloqueo de huecos en diodos orgánicos emisores de luz (OLED)
Los derivados de fenantrolina, incluidas las 1,7-fenantrolinas, se han utilizado como materiales de bloqueo de huecos y transporte de electrones en OLED . Este estudio demuestra la síntesis fácil de derivados de this compound que llevan varios sustituyentes a través de una reacción multicomponente basada en la reacción de aza-Diels-Alder . Al investigar la correlación entre los sustituyentes y su rendimiento como materiales de bloqueo de huecos en OLED, obtuvimos información sobre el diseño molecular de derivados de this compound para aplicaciones materiales .
Capa de amortiguación del cátodo en células solares orgánicas
La this compound se ha utilizado como una capa de amortiguación del cátodo para mejorar la eficiencia de las células solares orgánicas .
Quelante en el sistema de quimioluminiscencia de reacción de Fenton-luminol
La this compound se ha utilizado como un quelante convencional para estudiar su eficacia en el sistema de quimioluminiscencia de reacción de Fenton-luminol .
Intermediario en química sintética y campo de colorantes
4,7-Dimetil-1,10-fenantrolina, un derivado de fenantrolina, actúa como intermedio en la química sintética y el campo de los colorantes .
Ligando bidentato orgánico para detección de metales
4,7-Dimetil-1,10-fenantrolina también se utiliza como un ligando bidentato orgánico y forma complejos con metales para la detección
Safety and Hazards
Mecanismo De Acción
Target of Action
1,7-Phenanthroline is a heterocyclic organic compound that primarily targets Metallo-beta-lactamase L1 in Pseudomonas maltophilia and Methyl-accepting chemotaxis protein II in Salmonella typhimurium . These targets play crucial roles in bacterial resistance to antibiotics and chemotaxis, respectively .
Mode of Action
It is known to interact with its targets, potentially altering their function and leading to changes in the organism’s behavior or viability .
Biochemical Pathways
It has been suggested that it may interfere with the normal functioning of certain biochemical processes, potentially affecting nutrient cycling and impacting the health and fertility of soil . It may also be involved in biological oxidations .
Pharmacokinetics
It is known that the compound is a small molecule, suggesting that it may be readily absorbed and distributed within organisms .
Result of Action
1,7-Phenanthroline has been found to have an inhibitory effect on the germination and growth of plants . It is also mutagenic in the Ames test using Salmonella typhimurium TA100 in the presence of a rat liver S9 fraction . This suggests that the compound’s action can result in significant molecular and cellular effects.
Action Environment
The action, efficacy, and stability of 1,7-Phenanthroline can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other chemicals in the environment. Additionally, factors such as temperature, pH, and the presence of certain ions can influence the compound’s stability and efficacy .
Análisis Bioquímico
Biochemical Properties
1,7-Phenanthroline has been found to interact with various enzymes and proteins. For instance, it has been used to form complexes with copper (II), which have shown interesting biochemical properties . These complexes have demonstrated a higher DPPH radical scavenging ability than salubrinal alone, suggesting a potential role in antioxidant processes . Furthermore, studies on lipid oxidation inhibition have shown that the concentration of the copper (II) complex of 1,7-Phenanthroline required to inhibit the enzyme was lower than that of salubrinal .
Cellular Effects
1,7-Phenanthroline has been found to have cytotoxic effects on various types of cells. For instance, it has been reported to induce the death of human ovarian carcinoma A2780 cell line and murine leukemia cells . Moreover, it has been suggested that 1,7-Phenanthroline can kill osteosarcoma cancer stem cells, which are responsible for osteosarcoma cancer relapse .
Molecular Mechanism
It is known that it forms complexes with metal ions such as copper (II), which can interact with biomolecules and potentially influence gene expression . These complexes have been found to have a higher DPPH radical scavenging ability than salubrinal alone, suggesting a potential role in antioxidant processes .
Temporal Effects in Laboratory Settings
In a study assessing the impact of phenanthrene and its 3-ring nitrogen-containing analogues on soil microbial respiration, it was found that inhibition of phenanthrene amended soils occurred in the first 60 days . This suggests that the effects of 1,7-Phenanthroline and similar compounds can change over time in laboratory settings.
Metabolic Pathways
It is known that it forms complexes with metal ions such as copper (II), which can interact with enzymes and potentially influence metabolic processes .
Propiedades
IUPAC Name |
1,7-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c1-3-9-5-6-11-10(4-2-7-13-11)12(9)14-8-1/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKOMUDCMCEDTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)N=CC=C3)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870492 | |
| Record name | 1,7-Phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan crystalline powder; [MSDSonline] | |
| Record name | 1,7-Phenanthroline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8607 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
>27 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26664543 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Vapor Pressure |
0.0000326 [mmHg] | |
| Record name | 1,7-Phenanthroline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8607 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
230-46-6, 12678-01-2 | |
| Record name | 1,7-Phenanthroline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=230-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,7-Phenanthroline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000230466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenanthroline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012678012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 230-46-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35679 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,7-Phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 230-46-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,7-PHENANTHROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y778HQU2S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



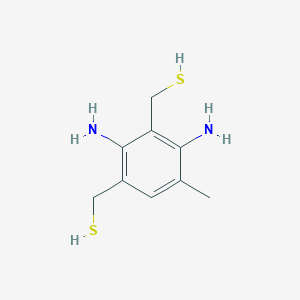
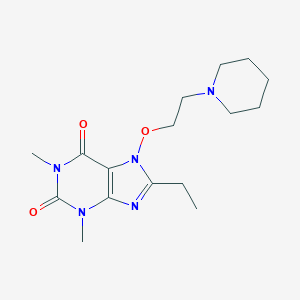


![2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane](/img/structure/B34452.png)
![8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride](/img/structure/B34455.png)
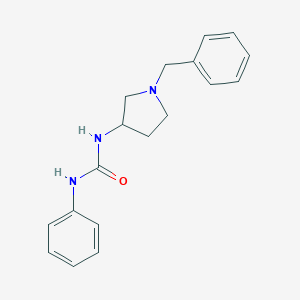
![[5-[3,5-dihydroxy-2-(1,3,4-trihydroxy-5-oxopentan-2-yl)oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B34459.png)
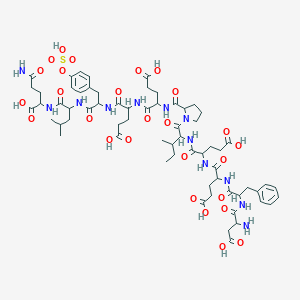
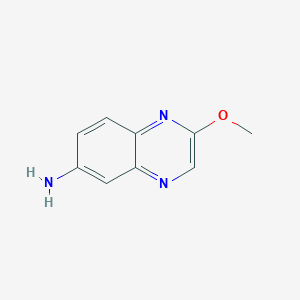
![Pyridazine, 3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]-](/img/structure/B34464.png)

